

# Technical Monograph: Methyl 5-chloro-2-cyclopropoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 5-chloro-2-cyclopropoxybenzoate*

Cat. No.: *B8708234*

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## Executive Summary

**Methyl 5-chloro-2-cyclopropoxybenzoate** (CAS: 959749-02-1) is a specialized aromatic ester intermediate primarily utilized in the synthesis of Cannabinoid Receptor Type 2 (CB2) agonists and other anti-inflammatory agents. Distinguished by the presence of a 2-cyclopropoxy substituent, this molecule serves as a critical scaffold for introducing the cyclopropyl ether moiety—a bioisostere for isopropyl or ethyl ethers that offers enhanced metabolic stability and specific conformational constraints.

This guide provides a rigorous analysis of the compound's structural properties, a validated synthetic protocol based on the Furukawa-modified Simmons-Smith reaction, and key insights into its application in medicinal chemistry.

## Chemical Identity & Structural Analysis[1][2]

### Physicochemical Profile

Property	Data
IUPAC Name	Methyl 5-chloro-2-(cyclopropyloxy)benzoate
CAS Number	959749-02-1
Molecular Formula	C <sub>11</sub> H <sub>11</sub> ClO <sub>3</sub>
Molecular Weight	226.66 g/mol
SMILES	<chem>COC(=O)C1=C(C=CC(=C1)Cl)OC2CC2</chem>
LogP (Predicted)	-2.9 - 3.2
H-Bond Acceptors	3

## Structural Pharmacophore Analysis

The molecule comprises three distinct functional domains, each serving a specific role in drug design:

- **Benzoate Core:** The central phenyl ring scaffolds the substituents. The methyl ester at C1 acts as a "chemical handle," readily hydrolyzable to the free acid (for coupling reactions) or convertible to amides/heterocycles.
- **5-Chloro Substituent:** Located para to the cyclopropoxy group, the chlorine atom increases lipophilicity and blocks metabolic oxidation at the C5 position, a common site for CYP450 attack in unsubstituted benzoates.
- **2-Cyclopropoxy Moiety:** This is the defining feature. Unlike flexible alkoxy chains (e.g., -propoxy), the cyclopropyl ring is rigid. The ether oxygen is attached to a strained carbon. This group often improves oral bioavailability and metabolic stability compared to its isopropyl ether analog.

## Synthetic Methodology

While direct alkylation of phenols with cyclopropyl halides is kinetically hindered due to the high energy barrier of

reactions on cyclopropyl rings, the industrial standard for synthesizing **Methyl 5-chloro-2-cyclopropoxybenzoate** relies on the Simmons-Smith cyclopropanation of a vinyl ether precursor.

## Validated Synthesis Route (Furukawa Modification)

The synthesis proceeds in two distinct phases: formation of the vinyl ether followed by carbenoid insertion.

### Phase 1: Precursor Assembly (Vinylation)

- Starting Material: Methyl 5-chlorosalicylate (Methyl 5-chloro-2-hydroxybenzoate).<sup>[1]</sup>
- Reagents: 1,2-dibromoethane/ $K_2CO_3$  followed by elimination with t-BuOK, or Iridium-catalyzed transvinylation.
- Intermediate: Methyl 5-chloro-2-(vinylloxy)benzoate.

### Phase 2: Cyclopropanation (The Critical Step)

This step utilizes the Furukawa modification of the Simmons-Smith reaction, employing diethylzinc (

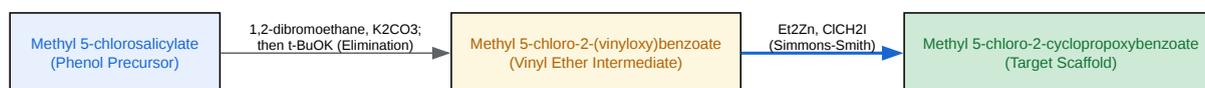
) and a dihalomethane to generate the reactive zinc carbenoid species in situ.

#### Experimental Protocol:

- Setup: An oven-dried round-bottom flask is charged with Methyl 5-chloro-2-(vinylloxy)benzoate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.
- Carbenoid Generation: The solution is cooled to  $-5^\circ C$ . Chloriodomethane ( , 3.0 eq) is added.
- Initiation: A solution of Diethylzinc ( , 1.0 M in hexanes, 1.5 eq) is added dropwise via syringe pump over 1 hour. Note: The dropwise addition is critical to control the exotherm and prevent oligomerization.
- Reaction: The mixture is allowed to warm to ambient temperature and stirred for 2–4 hours.

- Quench: The reaction is carefully quenched with saturated aqueous ammonium chloride ( ).
- Workup: Extract with dichloromethane (DCM), dry over , and concentrate.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields the target **Methyl 5-chloro-2-cyclopropoxybenzoate**.

## Synthesis Pathway Diagram



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Figure 1: Step-wise synthesis via the Simmons-Smith cyclopropanation route.

## Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral markers:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - Aromatic: ~7.7 ppm (d, 1H, H-6), ~7.4 ppm (dd, 1H, H-4), ~6.9 ppm (d, 1H, H-3).
  - Ester Methyl: Singlet at ~3.9 ppm (3H).
  - Cyclopropyl Methine: Multiplet at ~3.7–3.8 ppm (1H, -O-CH-).
  - Cyclopropyl Methylene: High-field multiplets at ~0.6–0.9 ppm (4H). Distinctive diagnostic region.
- Mass Spectrometry (ESI):

- Positive mode:

peak at  $m/z$  ~227.

## Medicinal Chemistry Applications

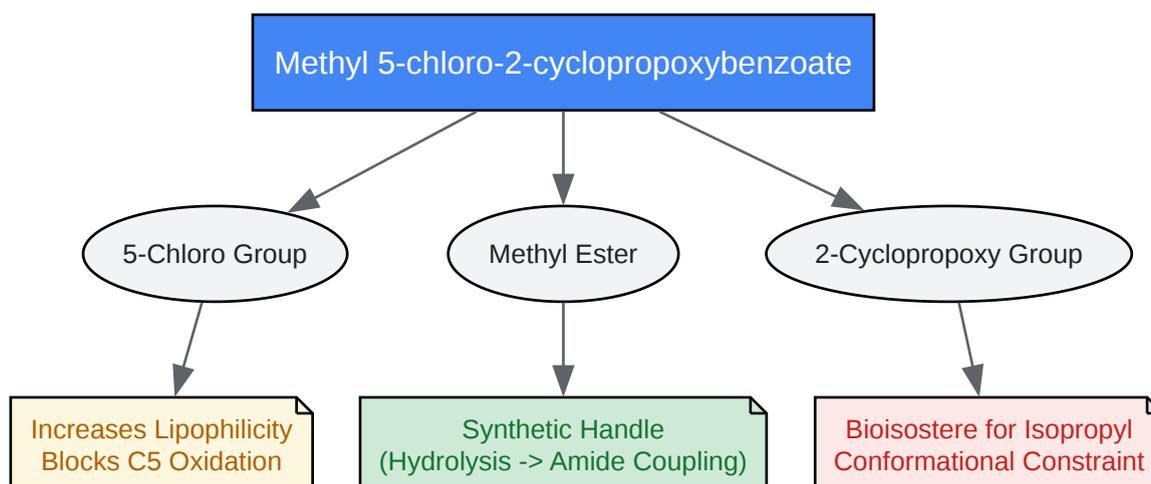
This compound is a high-value intermediate in the development of Cannabinoid Receptor 2 (CB2) Agonists. The CB2 receptor is a key target for treating neuropathic pain and inflammation without the psychotropic side effects associated with CB1 activation.

## Structure-Activity Relationship (SAR) Logic

The 2-cyclopropoxy group is not merely a passive substituent; it actively modulates the drug's profile:

- **Conformational Locking:** The rigid cyclopropyl ring restricts the rotation of the ether bond more than an isopropyl group, potentially reducing the entropic penalty of binding to the receptor pocket.
- **Metabolic Stability:** The cyclopropyl group is generally resistant to dealkylation compared to linear alkyl ethers, prolonging the half-life ( ) of the drug candidate.

## SAR Visualization



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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each moiety.

## Safety & Handling

- Diethylzinc ( ): Extremely pyrophoric. Must be handled under a strict inert atmosphere (Nitrogen or Argon). Use anhydrous solvents exclusively.
- Chloriodomethane: Toxic and a potential alkylating agent. Use in a fume hood with appropriate PPE (gloves, goggles).
- Reaction Control: The cyclopropanation is exothermic. Efficient cooling (-5°C to 0°C) during reagent addition is mandatory to prevent runaway reactions.

## References

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